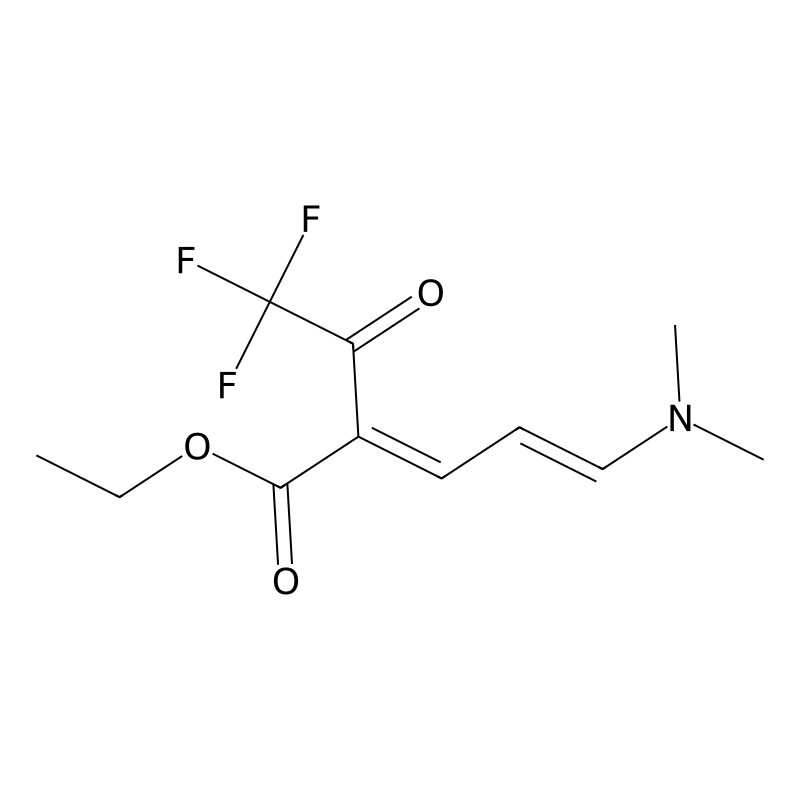

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application as a Green Solvent

Specific Scientific Field: This compound is used in the field of Green Chemistry.

Summary of the Application: The compound, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

Methods of Application or Experimental Procedures: . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

Results or Outcomes: Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

Application in Drug and Gene Delivery

Specific Scientific Field: This compound is used in the field of Biomedical Engineering and Pharmaceutical Sciences.

Summary of the Application: The compound has been used in the synthesis of a multifunctional amphiphilic diblock copolymer, which self-assembles into nanosized micelles. These micelles can be loaded with both anticancer drugs and nucleic acids, making them suitable for simultaneous drug and gene delivery .

Methods of Application or Experimental Procedures: The amphiphilic block copolymer was synthesized by grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains onto a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block. This was done using the highly efficient azide–alkyne “click” chemistry reaction . The resulting cationic amphiphilic copolymer self-associated in aqueous media into nanosized micelles, which were loaded with the anticancer drug quercetin .

Results or Outcomes: The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA. Initial in vitro evaluations indicated the potential application of the novel polymer nanocarriers as drug delivery systems .

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is a synthetic organic compound with the molecular formula C11H14F3NO3. It features a dimethylamino group, a trifluoroacetyl group, and a penta-2,4-dienoic acid ethyl ester moiety. This compound typically appears as a bright orange solid and has a molecular weight of 265.23 g/mol. It is recognized for its utility in various scientific research applications, particularly in organic synthesis and biological studies .

- Oxidation: This compound can be oxidized to yield corresponding oxides.

- Reduction: The trifluoroacetyl group can be reduced to form hydroxyl derivatives.

- Substitution: The dimethylamino group can undergo nucleophilic substitution under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide as a nucleophile. The specific reaction conditions vary based on the desired transformation but generally involve controlled temperatures and inert atmospheres .

The biological activity of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is primarily linked to its interactions with biological macromolecules. The trifluoroacetyl group forms strong hydrogen bonds with proteins and nucleic acids, while the dimethylamino group engages in electrostatic interactions. These interactions can modulate enzyme activity and receptor function, suggesting potential therapeutic applications such as anti-inflammatory or anticancer properties.

The synthesis of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester typically involves:

- Starting Materials: Dimethylamine reacts with precursors containing trifluoroacetyl and penta-2,4-dienoic acid ethyl ester groups.

- Solvents: Common solvents include dichloromethane or ethanol.

- Conditions: Reactions are usually conducted at ambient temperature.

Industrial production methods may follow similar laboratory synthesis routes but are optimized for yield and purity using continuous flow reactors and automated synthesis equipment .

This compound finds applications across several fields:

- Chemistry: Acts as a building block for synthesizing more complex molecules and serves as a reagent in organic synthesis.

- Biology: Used in studies related to enzyme inhibition and protein-ligand interactions.

- Medicine: Under investigation for potential therapeutic uses in treating various diseases.

- Industry: Employed in developing new materials and chemical processes.

Interaction studies involving 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. The unique structural features of this compound facilitate strong interactions with biological targets, making it a valuable subject for further research in pharmacology.

Several compounds share structural similarities with 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| Dimethylaminopentadienoic Acid | Lacks trifluoroacetyl group; simpler structure |

| Trifluoroacetic Acid | Contains trifluoroacetyl but lacks the penta-dienoic structure |

| Ethyl Penta-2,4-Dienoate | Similar backbone but without the dimethylamino or trifluoroacetyl groups |

Uniqueness

The uniqueness of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester lies in its combination of functional groups that enhance its reactivity and biological interactions compared to the similar compounds listed above. Its trifluoroacetyl moiety contributes to its potential as a powerful reagent in organic synthesis and its biological activity profile .